molecular formula C14H12N4O2S B2896420 5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034238-79-2

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2896420
CAS No.: 2034238-79-2
M. Wt: 300.34
InChI Key: BVSLFXQJVSXFHE-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, pyrazine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters, using a palladium catalyst (Pd(PPh3)4) and potassium phosphate in 1,4-dioxane solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

5-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-7-10(18-20-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLFXQJVSXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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